3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione
Description
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)iminomethyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-12-6-5-9(7-13(12)18)19-8-11-15(20)10-3-1-2-4-14(10)22-16(11)21/h1-8,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQDYNBCVLLFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Z)-(3,4-Dichloroanilino)methylidene]-2H-chromene-2,4-dione, also known by its CAS number 364617-51-6, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with a dichloroaniline moiety, which is significant for its biological interactions. The structural formula can be represented as follows:
Research indicates that 3-[(Z)-(3,4-Dichloroanilino)methylidene]-2H-chromene-2,4-dione exhibits various biological activities primarily through the inhibition of specific enzymes and modulation of signaling pathways.
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition :
-
Antioxidant Activity :
- The compound's structure suggests potential antioxidant properties due to the presence of phenolic groups that can scavenge free radicals.
Antidiabetic Properties
The ability of the compound to inhibit DPP-4 suggests its potential as an antidiabetic agent. DPP-4 inhibitors are crucial in managing type 2 diabetes by increasing incretin levels, which in turn enhance insulin secretion and decrease glucagon levels.
In Vivo Studies
A notable study investigated the anti-inflammatory properties of related compounds in vivo. The findings indicated significant reductions in inflammation markers when administered in murine models . Although direct studies on 3-[(Z)-(3,4-Dichloroanilino)methylidene]-2H-chromene-2,4-dione are sparse, the structural similarities suggest potential for similar effects.
Structure-Activity Relationship (SAR)
Research into SAR has identified key functional groups that enhance biological activity. For instance, the dichloroaniline moiety is critical for binding affinity and pharmacological efficacy. Compounds with similar structures have been shown to exhibit improved potency against target enzymes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Fluorine (F) offers moderate electronegativity with smaller steric bulk .
- Lipophilicity : The dichloro derivative (ClogP ~3.5 estimated) likely exhibits higher membrane permeability compared to fluoro or CF₃ analogs, which may impact bioavailability .
Core Scaffold Variations: Thiazolidine-dione Derivatives
highlights thiazolidine-2,4-dione derivatives (e.g., YPC-21440, YPC-21813) as pan-Pim kinase inhibitors. Unlike the chromene-dione core, these feature a thiazolidine ring, often substituted with piperazinyl-phenyl groups. For example:
Preparation Methods
Pathway A: Direct Condensation
- Reactants :
- 4-Hydroxycoumarin-3-carbaldehyde
- 3,4-Dichloroaniline
- Conditions :
- Mechanism :
Pathway B: Nitroalkene Intermediate
- Reactants :
- Salicylaldehyde derivative (e.g., 5-nitro-2-hydroxybenzaldehyde)
- 3,4-Dichlorophenyl-substituted nitroethylene
- Conditions :
Optimized Reaction Parameters
Purification and Characterization
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7)
- Key Analytical Data :
Challenges and Alternatives
- Stereoselectivity : The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine and carbonyl groups.
- Alternative Routes :
Q & A
Basic: What synthetic strategies are recommended for preparing 3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione?
Methodological Answer:
The compound can be synthesized via a Knoevenagel condensation reaction between 3,4-dichloroaniline and 2H-chromene-2,4-dione. A typical protocol involves:
- Dissolving equimolar amounts of the amine and dione in a polar aprotic solvent (e.g., chloroform or ethanol).
- Adding a catalytic base (e.g., piperidine or acetic acid) to facilitate imine formation.
- Refluxing for 1–3 hours under inert conditions to favor the Z-configuration.
- Purifying the product via recrystallization or column chromatography .
Note: While the exact pathway for this compound is not documented, analogous arylidene-chromenediones follow this route .
Basic: How can the Z-configuration and structural integrity of the synthesized compound be confirmed?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Compare chemical shifts of the methylidene proton (δ 8–9 ppm for Z-isomers) and aromatic protons to reference data .
- IR Spectroscopy : Validate the presence of C=O (1670–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- Single-Crystal X-ray Diffraction : Resolve the Z-configuration unambiguously, as demonstrated for structurally similar chromenediones .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimize using a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (DMF vs. ethanol), temperature (25–80°C), catalyst loading (0.1–5 mol%), and reaction time.
- Response Metrics : Yield (gravimetric analysis), purity (HPLC), and Z/E ratio (NMR integration).
- Example : achieved higher yields (~75%) using chloroform and piperidine under reflux. Similar protocols can be adapted with 3,4-dichloroaniline .
Advanced: How do substituents (e.g., 3,4-dichloro) influence the compound’s biological activity compared to analogs?
Methodological Answer:
Structure-Activity Relationship (SAR) studies suggest:
- Electron-Withdrawing Groups (EWGs) : The 3,4-dichloro substituent may enhance bioactivity by increasing electrophilicity and membrane permeability (logP ~4.2–4.5, extrapolated from ) .
- Assay Design : Test against cancer cell lines (e.g., MCF-7 or HeLa) and compare IC₅₀ values with analogs (e.g., 3-fluorophenyl derivatives, IC₅₀ = 13,596–21,981 nM in ). Include controls like doxorubicin to validate assay conditions .
Advanced: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and use internal controls.
- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation.
- Structural Degradation : Perform stability studies (HPLC/MS) under assay conditions (pH, temperature) to confirm integrity .
Advanced: What computational tools are recommended for predicting physicochemical properties?
Methodological Answer:
- logP Prediction : Use SwissADME or MarvinSuite to estimate hydrophobicity (predicted logP ≈4.3 for 3,4-dichloro substitution) .
- Tautomerism Analysis : Employ Gaussian or ORCA to model keto-enol tautomerism, which affects reactivity and stability .
Advanced: How can photoisomerization or hydrolysis of the methylidene group be mitigated during storage?
Methodological Answer:
- Storage Conditions : Keep in amber vials at –20°C under argon to prevent light- or moisture-induced degradation.
- Stability Monitoring : Conduct periodic NMR/HPLC checks over 6–12 months to assess degradation .
Advanced: What analytical techniques resolve data discrepancies in crystallographic vs. spectroscopic results?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
